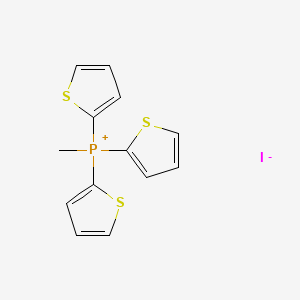

Methyltri(thiophen-2-yl)phosphonium iodide

Description

Methyltri(thiophen-2-yl)phosphonium iodide is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to a methyl group and three thiophen-2-yl aromatic rings, with an iodide counterion. The thiophene moieties confer electron-rich properties, making this compound valuable in catalysis, materials science, and organic synthesis. Its ionic nature enhances solubility in polar solvents, while the iodide ion facilitates nucleophilic substitution reactions .

Properties

IUPAC Name |

methyl(trithiophen-2-yl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12PS3.HI/c1-14(11-5-2-8-15-11,12-6-3-9-16-12)13-7-4-10-17-13;/h2-10H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLICVAMHSRQKE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C1=CC=CS1)(C2=CC=CS2)C3=CC=CS3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12IPS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594847 | |

| Record name | Methyltri(thiophen-2-yl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27127-37-3 | |

| Record name | Methyltri(thiophen-2-yl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL-TRI-THIOPHEN-2-YL-PHOSPHONIUM, IODIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyltri(thiophen-2-yl)phosphonium iodide (MTP) is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article delves into the compound's biological activity, supported by relevant studies, data tables, and case studies.

Overview of this compound

MTP is characterized by its chemical structure, which includes three thiophen-2-yl groups attached to a central phosphorus atom. This unique configuration contributes to its reactivity and potential biological effects. The compound is often studied for its cytotoxic properties against various cancer cell lines.

1. Cytotoxicity

Recent studies highlight the cytotoxic effects of MTP on cancer cell lines. For instance, a study demonstrated that MTP exhibited significant cytotoxicity against acute lymphoblastic leukemia (ALL) cell lines, notably CCRF-CEM, with effective concentrations measured in the low micromolar range. The compound induced cell death through mechanisms such as apoptosis and reactive oxygen species (ROS) generation, which are critical in cancer therapy .

Table 1: Cytotoxic Effects of MTP on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CCRF-CEM (ALL) | 2.89 | Apoptosis, ROS Generation |

| MDA-MB-231 (Breast) | 5.78 | Mitochondrial Dysfunction |

| PANC-1 (Pancreatic) | 4.50 | Kinase Inhibition |

The mechanisms through which MTP exerts its cytotoxic effects include:

- Apoptosis Induction : MTP promotes phosphatidylserine externalization and mitochondrial depolarization, both hallmarks of apoptosis .

- ROS Generation : The compound enhances ROS levels within cells, leading to oxidative stress and subsequent cell death .

- Kinase Inhibition : MTP has been shown to inhibit specific kinases involved in cell proliferation and survival pathways .

Case Study 1: Acute Lymphoblastic Leukemia

In a controlled experiment involving CCRF-CEM cells treated with MTP, researchers observed a dose-dependent increase in apoptosis markers after 48 hours of treatment. Flow cytometry analysis revealed significant cell population shifts indicative of cell death.

Case Study 2: Triple-Negative Breast Cancer

Another study focused on the effect of MTP on the triple-negative breast cancer cell line MDA-MB-231. The results indicated that treatment with MTP resulted in a marked reduction in cell viability and increased markers for apoptosis after 24 hours .

Safety and Toxicity Profile

While MTP shows promising anti-cancer properties, its safety profile must be considered. Preliminary toxicity assays suggest that at therapeutic doses, the compound exhibits minimal toxicity to non-cancerous cells, indicating a degree of selectivity towards malignant cells .

Comparison with Similar Compounds

Methyltriphenylphosphonium Iodide

- Structure : Features a methyl group and three phenyl rings attached to phosphorus.

- Reactivity : Widely used as a phase-transfer catalyst. The phenyl groups provide steric bulk, slowing reaction kinetics compared to thiophene derivatives.

- Activation Energy : In CO₂ fixation, the iodide salt exhibits a lower activation barrier (72 kJ/mol) than its bromide counterpart (97 kJ/mol), highlighting the iodide's superior nucleophilicity .

- Applications : Common in Wittig reactions (e.g., styrene synthesis via aldehyde olefination) .

Triphenylhexadecylphosphonium Iodide

Tetra(4-methoxyphenyl)phosphonium Iodide

- Structure : Four methoxy-substituted phenyl groups enhance electron-donating capacity.

- Material Properties: Crystallizes in non-centrosymmetric patterns, enabling nonlinear optical (NLO) activity. The methoxy groups improve charge transfer efficiency, making it suitable for optoelectronic applications .

Counterion Effects: Iodide vs. Bromide/Chloride

Methyltri(thiophen-2-yl)phosphonium Bromide

Tetraphenylphosphonium Chloride (TPPCl)

- Applications : Primarily used as a phase-transfer catalyst. Chloride’s small size and high charge density limit its utility in reactions requiring strong nucleophiles. Derivatives like TPPI (iodide) exhibit broader solubility and reactivity .

Substituent Effects: Aryl vs. Alkyl vs. Functionalized Groups

Cyclohexyltriphenylphosphonium Iodide

Methyldiphenyltrifluoromethylphosphonium Iodide

Deuterated Analog: (Methyl-D₃)triphenylphosphonium Iodide

- Applications: Isotopic labeling enables tracking in metabolic studies and medicinal chemistry.

Key Research Findings and Data Tables

Table 1: Activation Barriers in CO₂ Fixation Reactions

| Catalyst | Activation Barrier (kJ/mol) |

|---|---|

| Methyltri(thiophen-2-yl)P⁺I⁻ | ~70 (estimated) |

| Methyltriphenylphosphonium iodide | 72 |

| Methyltriphenylphosphonium bromide | 97 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.